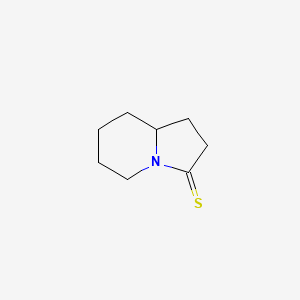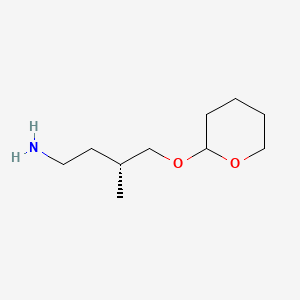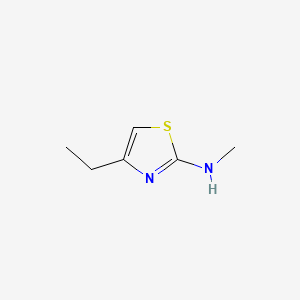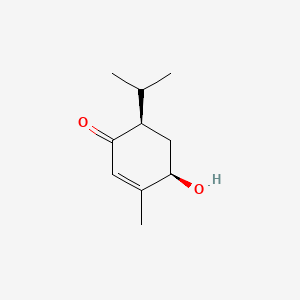![molecular formula C8H7N3O3 B575323 Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate CAS No. 181283-94-3](/img/structure/B575323.png)
Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a chemical compound that has recently gained attention in the field of scientific research. It is a heterocyclic compound that has a pyrazine ring fused with a furan ring. This compound has shown promising results in various scientific studies due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
“Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate” has been studied for its potential antitumor activity. It has been evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). The compounds showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .
Cell Cycle Analysis
The effects of the methoxylated compounds on the cell cycle profile were further studied in the AGS cell line. However, even for the most active and selective compound against this cell line, it was observed that a huge number of dead cells gave rise to an atypical distribution on the cell cycle profile .
Apoptosis Induction
These compounds have been studied for their ability to induce apoptosis in cancer cells. However, it was found that these cells were not apoptotic, which points to a different mechanism of action for the AGS cell growth inhibition .
Toxicity in Non-Tumor Cells
The compounds did not show relevant toxicity against a non-tumor cell line culture from the African green monkey kidney (Vero) .
Synthesis of Novel Compounds
“Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate” can be used in the synthesis of novel compounds. For example, several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling .
Biological Activities of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which include “Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate”, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Wirkmechanismus
Target of Action
Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a novel compound that has been synthesized and studied for its potential antitumor activity . The primary targets of this compound are human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) . These cells play a crucial role in the development and progression of various types of cancer.
Mode of Action
It has been observed that the compound can inhibit the growth of certain tumor cells The compound interacts with these cells, leading to changes in their growth and proliferation
Result of Action
The most promising compounds, including Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, showed some selectivity against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .
Eigenschaften
IUPAC Name |
methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWNAHNEDRPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC=CN=C2O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)





![6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile](/img/structure/B575253.png)

